Maribavir

CMV Viremia Clearance Phase 3 Clinical Trial Refractory CMV

Maribavir (CAS 176161-24-3) is a first-in-class, oral benzimidazole L-riboside antiviral and the only therapy specifically approved for post-transplant CMV infection/disease refractory (with/without resistance) to ganciclovir, valganciclovir, cidofovir, or foscarnet. Unlike DNA polymerase inhibitors, it acts via potent, selective competitive inhibition of the viral pUL97 kinase, retaining activity against multi-drug-resistant CMV strains. Its unique safety profile—absent dose-limiting myelosuppression or nephrotoxicity—makes it a critical research tool and an essential procurement priority for transplant virology and antiviral-resistance programs.

Molecular Formula C15H19Cl2N3O4
Molecular Weight 376.2 g/mol
CAS No. 176161-24-3
Cat. No. B1676074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaribavir
CAS176161-24-3
Synonyms1263W94
5,6-dichloro-2-isopropylamino-1-b-L-ribofuranosyl-1H-benzimidazole
benzimidavir
BW 1263W94
BW-1263W94
GW 1263
GW 257406X
GW-1263
GW-257406X
GW257406X
maribavi
Molecular FormulaC15H19Cl2N3O4
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
InChIInChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1
InChIKeyKJFBVJALEQWJBS-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Maribavir (CAS 176161-24-3) for CMV Antiviral Research and Procurement


Maribavir (CAS 176161-24-3), also known by its brand name Livtencity, is a first-in-class oral benzimidazole L-riboside antiviral agent approved for the treatment of post-transplant cytomegalovirus (CMV) infection or disease that is refractory, with or without genotypic resistance, to one or more prior therapies, including ganciclovir, valganciclovir, cidofovir, or foscarnet [1]. It functions as a potent and selective competitive inhibitor of the human CMV pUL97 viral protein kinase [2]. Its unique mechanism of action, distinct safety profile, and proven clinical efficacy in a difficult-to-treat patient population distinguish it from other CMV antivirals [3].

Why Maribavir (176161-24-3) Cannot Be Interchanged with In-Class CMV Antivirals


The primary reason generic substitution among CMV antivirals is contraindicated lies in their fundamentally different mechanisms of action, resistance profiles, and associated toxicities. Maribavir is a direct inhibitor of the viral pUL97 kinase, an enzyme essential for viral DNA packaging and egress, a mode of action distinct from agents like ganciclovir and cidofovir which target the viral DNA polymerase [1]. Consequently, Maribavir retains potent antiviral activity against many CMV strains that are resistant to these conventional therapies [2]. Furthermore, its adverse event profile is unique; it lacks the dose-limiting myelosuppression and nephrotoxicity characteristic of ganciclovir and foscarnet, respectively, but it is associated with a high incidence of reversible taste disturbance and has a significant potential for drug-drug interactions, particularly with immunosuppressants [3]. These critical differences mean that substituting Maribavir with another CMV antiviral could lead to therapeutic failure, severe toxicities, or adverse drug interactions.

Quantifiable Evidence Guide for Maribavir (176161-24-3) Selection


Phase 3 Clinical Superiority: Maribavir vs. Investigator-Assigned Therapy for Viremia Clearance

In the pivotal Phase 3 SOLSTICE trial (NCT02931539), Maribavir demonstrated statistical superiority over investigator-assigned therapy (IAT) for confirmed CMV viremia clearance at Week 8 in transplant recipients with refractory or resistant CMV [1].

CMV Viremia Clearance Phase 3 Clinical Trial Refractory CMV

Distinctive Adverse Event Profile: Maribavir's Myelosuppression and Nephrotoxicity Avoidance

Unlike ganciclovir and valganciclovir which are associated with significant myelosuppression, and foscarnet and cidofovir which are associated with nephrotoxicity, Maribavir's primary adverse event is taste disturbance (dysgeusia) [1][2].

Drug Safety Adverse Events Toxicity Profile

Potent Activity Against Ganciclovir-Resistant CMV Strains

Maribavir demonstrates potent antiviral activity against CMV strains with UL97 mutations that confer resistance to ganciclovir. In a Phase 3 trial, 63% of patients with baseline genotypic resistance to ganciclovir, foscarnet, or cidofovir were treatment responders to maribavir, compared to only 21% in the investigator-assigned therapy arm [1].

Antiviral Resistance Ganciclovir Resistance pUL97 Kinase

High Biochemical Potency: Maribavir's pUL97 Kinase Inhibition

In biochemical assays, Maribavir potently inhibits wild-type pUL97 kinase, the specific viral target. Its IC50 of 0.003 µM (3 nM) is several orders of magnitude more potent than its effect on human cellular kinases, contributing to its selectivity [1].

Enzyme Inhibition pUL97 Kinase In Vitro Potency

Emergence of Resistance: Characteristic Maribavir-Associated UL97 Mutations

Treatment-emergent resistance to Maribavir is associated with a specific set of mutations in the UL97 gene, distinct from those conferring ganciclovir resistance [1]. The most common mutations include T409M, H411Y, and C480F [2].

Antiviral Resistance UL97 Mutation Viral Fitness

Optimal Application Scenarios for Maribavir (176161-24-3) Procurement and Use


Treatment of Refractory or Resistant Post-Transplant CMV Infection

Maribavir is the first and only drug specifically approved for the treatment of adults and adolescents (12+ years, ≥35 kg) with post-transplant CMV infection/disease that is refractory, with or without resistance, to ganciclovir, valganciclovir, cidofovir, or foscarnet [1]. Its procurement is essential for transplant centers managing patients who have failed or are intolerant to first- and second-line therapies. The Phase 3 SOLSTICE trial established its superiority over investigator-assigned therapy in this setting, with a confirmed viremia clearance rate of 55.7% compared to 23.9% for standard-of-care [2].

Management of CMV in Patients with Pre-Existing Myelosuppression or Renal Impairment

Given its unique safety profile, Maribavir is a critical alternative for CMV treatment in patients who cannot tolerate the myelosuppressive effects of ganciclovir/valganciclovir or the nephrotoxicity of foscarnet/cidofovir [3]. The absence of these dose-limiting toxicities allows for the continuation of antiviral therapy in populations where other agents are contraindicated or would require significant dose adjustments and intensive monitoring [3].

Investigation of CMV Resistance Mechanisms and pUL97 Kinase Function

Maribavir's well-defined and highly specific target, the pUL97 kinase, makes it an invaluable tool compound for basic virology research. Its use in studies has helped characterize the function of this viral kinase in DNA packaging and viral egress [4]. Furthermore, research on Maribavir-selected UL97 mutations (e.g., T409M, H411Y, C480F) provides critical insights into the evolution of antiviral resistance and the structural basis of kinase inhibition [5].

Drug-Drug Interaction Studies Involving CYP3A4/P-gp Substrates

Maribavir is a known inhibitor of CYP3A4 and P-glycoprotein (P-gp), leading to clinically significant increases in the plasma concentrations of co-administered immunosuppressants like tacrolimus, cyclosporine, and sirolimus [6]. This property, while requiring careful clinical management, makes Maribavir a relevant probe for studying pharmacokinetic interactions in research settings focused on transplant pharmacology and drug metabolism [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maribavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.